molecular formula C8H10N4 B134725 2-Amino-1,5-dimethylimidazo(4,5,b)pyridine CAS No. 155789-81-4

2-Amino-1,5-dimethylimidazo(4,5,b)pyridine

Cat. No. B134725
M. Wt: 162.19 g/mol
InChI Key: ZWWRYVWIDWMCPS-UHFFFAOYSA-N
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Description

2-Amino-1,5-dimethylimidazo(4,5,b)pyridine is a chemical compound with the molecular formula C8H10N4 and a molecular weight of 162.19 . It is a mutagenic cogener of PHIP . The compound exists as a solid and has a beige to light brown color .


Synthesis Analysis

The synthesis of 2-Amino-1,5-dimethylimidazo(4,5,b)pyridine has been studied by various researchers. One method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions without the use of any oxidative reagent . This reaction yields 1H-imidazo[4,5-b]pyridine derivatives by an air oxidative cyclocondensation reaction in one step with an excellent yield .


Molecular Structure Analysis

The molecular structure of 2-Amino-1,5-dimethylimidazo(4,5,b)pyridine comprises an imidazole ring fused with a pyridine moiety . This structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Chemical Reactions Analysis

The chemical reactions involving 2-Amino-1,5-dimethylimidazo(4,5,b)pyridine are complex and involve multiple steps. For instance, the synthesis of this compound involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes . This reaction occurs in water under thermal conditions without the use of any oxidative reagent .


Physical And Chemical Properties Analysis

2-Amino-1,5-dimethylimidazo(4,5,b)pyridine has a molecular weight of 162.19 and a molecular formula of C8H10N4 . It has a melting point of 265-270°C and a boiling point of 366.4±34.0 °C . The compound has a density of 1.35±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Mechanisms : The synthesis of heterocyclic amines like PhIP involves reactions between aldoses, amino acids, and creatinine, as studied through techniques like Electron Spin Resonance and Mass Spectrometry. This process is key to understanding the chemical properties of PhIP and related compounds (Milić, Djilas, & Čanadanović-Brunet, 1993).

  • Analytical Detection and Quantification : A gas chromatographic-mass spectrometric assay has been developed to measure PhIP in food, demonstrating its presence in various foodstuffs. This highlights its relevance in food chemistry and the importance of accurate detection methods (Murray, Lynch, Knize, & Gooderham, 1993).

Biological and Health-Related Research

  • Antituberculosis Activity : PhIP derivatives have been synthesized and evaluated for their antituberculosis activity. Some compounds demonstrated moderate to good activity against Mycobacterium tuberculosis, showing potential therapeutic applications (Jadhav, Kenny, Nivid, Mandewale, & Yamgar, 2016).

  • Metabolism and Toxicity Studies : Understanding the metabolism of PhIP in different species is crucial. Studies on cytochrome P450-mediated N-oxidation of PhIP reveal significant interspecies differences, which are important for assessing human health risk (Turesky, Constable, Fay, & Guengerich, 1999).

Methodological Innovations

  • Capillary Electrophoresis for Quantitation : Capillary electrophoresis has been used for determining heterocyclic aromatic amines, including PhIP, in complex matrices like meat extracts. This represents an advance in analytical chemistry for detecting these compounds at very low levels (Puignou, Casal, Santos, & Galceran, 1997).

Future Directions

The future directions for research on 2-Amino-1,5-dimethylimidazo(4,5,b)pyridine could involve further exploration of its synthesis methods, understanding its mechanism of action, and assessing its potential therapeutic applications. More research is also needed to understand its safety and hazards .

properties

IUPAC Name

1,5-dimethylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-4-6-7(10-5)11-8(9)12(6)2/h3-4H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWRYVWIDWMCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N(C(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,5-dimethylimidazo(4,5,b)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Fang, Y Feng, M Li - QSAR & Combinatorial Science, 2008 - Wiley Online Library
Aromatic and heteroaromatic amines are widely used in industrial chemicals and can be found in cooked foods and in tobacco smoke. In this study, Quantitative Structure–Activity …
Number of citations: 6 onlinelibrary.wiley.com
FT Hatch, MG Knize, ME Colvin - Environmental and molecular …, 2001 - Wiley Online Library
The mutagenic/carcinogenic heterocyclic amines formed during the cooking of protein foods have been determined to be probable or possible human carcinogens. As part of a …
Number of citations: 84 onlinelibrary.wiley.com

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